molecular formula C10H7Na3O10S3 B1142328 Sodium naphthalene-1,3,6-trisulfonate hydrate CAS No. 123409-01-8

Sodium naphthalene-1,3,6-trisulfonate hydrate

Cat. No. B1142328
CAS RN: 123409-01-8
M. Wt: 434.31
InChI Key:
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Description

Sodium naphthalene-1,3,6-trisulfonate hydrate is an anionic chromophore . It is used in capillary electrophoresis and as an anionic dopant for the polymerization of pyrrole .


Molecular Structure Analysis

The molecular formula of Sodium naphthalene-1,3,6-trisulfonate hydrate is C10H5Na3O9S3·xH2O . The molecular weight is 434.29 (as Anhydrous) .


Chemical Reactions Analysis

Sodium naphthalene-1,3,6-trisulfonate hydrate can be used as an anionic chromophore in capillary electrophoresis and as an anionic dopant for the polymerization of pyrrole .


Physical And Chemical Properties Analysis

Sodium naphthalene-1,3,6-trisulfonate hydrate is a solid at 20 degrees Celsius .

Scientific Research Applications

Anionic Chromophore in Capillary Electrophoresis

Sodium naphthalene-1,3,6-trisulfonate hydrate serves as an anionic chromophore in capillary electrophoresis . This application is crucial for the separation and analysis of various compounds in a mixture. The compound’s ability to absorb light at specific wavelengths makes it an ideal candidate for detecting substances that do not inherently absorb light well.

Dopant for Polymerization of Pyrrole

It acts as an anionic dopant during the polymerization of pyrrole . This is significant in the synthesis of conductive polymers, which are used in a variety of electronic devices. The dopant influences the electrical properties of the resulting polymer, making it suitable for specific applications.

Safety And Hazards

Sodium naphthalene-1,3,6-trisulfonate hydrate may cause skin and eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

trisodium;naphthalene-1,3,6-trisulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O9S3.3Na.H2O/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;1H2/q;3*+1;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQMXRPUYORHKQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium naphthalene-1,3,6-trisulfonate hydrate

CAS RN

123409-01-8
Record name 1,3,(6 OR 7)-Naphthalenetrisulfonic acid, trisodium salt hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium naphthalene-1,3,6-trisulfonate hydrate
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Reactant of Route 6
Sodium naphthalene-1,3,6-trisulfonate hydrate

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